molecular formula C6H12ClNS B6266518 6-thia-3-azabicyclo[3.2.1]octane hydrochloride CAS No. 1803603-33-9

6-thia-3-azabicyclo[3.2.1]octane hydrochloride

Cat. No.: B6266518
CAS No.: 1803603-33-9
M. Wt: 165.7
InChI Key:
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Description

6-thia-3-azabicyclo[3.2.1]octane hydrochloride is a heterocyclic compound that contains both sulfur and nitrogen atoms within its bicyclic structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-thia-3-azabicyclo[3.2.1]octane hydrochloride typically involves the construction of the bicyclic core through a series of chemical reactions. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors and other advanced techniques to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

6-thia-3-azabicyclo[3.2.1]octane hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of the nitrogen atom can produce primary or secondary amines .

Scientific Research Applications

6-thia-3-azabicyclo[3.2.1]octane hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-thia-3-azabicyclo[3.2.1]octane hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-thia-3-azabicyclo[3.2.1]octane hydrochloride is unique due to the presence of both sulfur and nitrogen atoms in its bicyclic structure. This combination imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds .

Properties

CAS No.

1803603-33-9

Molecular Formula

C6H12ClNS

Molecular Weight

165.7

Purity

95

Origin of Product

United States

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